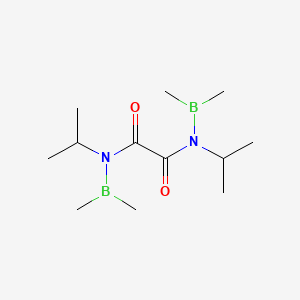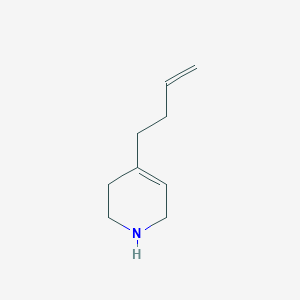
Acetic acid, dibromo, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, dibromo, 1-methylethyl ester is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.924 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a versatile molecule in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a brominating agent. One common method is the reaction of acetic acid with isopropanol in the presence of bromine or a bromine-containing compound under acidic conditions. The reaction proceeds as follows:
CH3COOH+CH3CH(OH)CH3+Br2→CH3COOCH2CHBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and isopropanol are fed into the reactor along with a brominating agent. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid, dibromo, 1-methylethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Hydrolysis: Acetic acid and isopropanol.
Reduction: Acetic acid and isopropanol.
科学的研究の応用
Acetic acid, dibromo, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of brominated pharmaceuticals.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Material Science: Employed in the preparation of brominated polymers and resins.
作用機序
The mechanism of action of acetic acid, dibromo, 1-methylethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release acetic acid and isopropanol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Acetic acid, dibromo, 1-methylethyl ester is unique due to the presence of two bromine atoms and an isopropyl ester group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where dual bromination is required.
特性
CAS番号 |
90380-58-8 |
|---|---|
分子式 |
C5H8Br2O2 |
分子量 |
259.92 g/mol |
IUPAC名 |
propan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C5H8Br2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 |
InChIキー |
VIGRSXFVWKMQLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

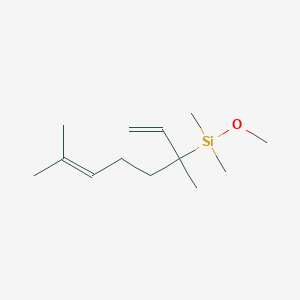
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
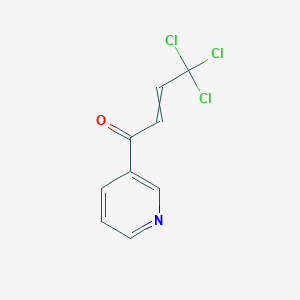
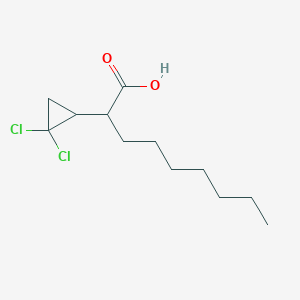
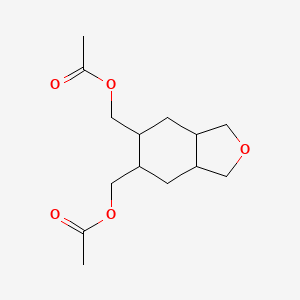
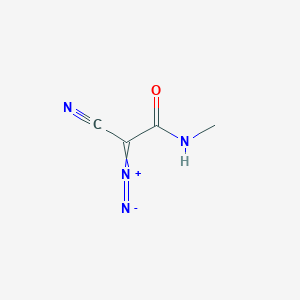
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
